3-(2-Nitroethyl)phenylboronic acid

Catalog No.
S827387
CAS No.
957034-42-3
M.F
C8H10BNO4
M. Wt
194.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Nitroethyl)phenylboronic acid

CAS Number

957034-42-3

Product Name

3-(2-Nitroethyl)phenylboronic acid

IUPAC Name

[3-(2-nitroethyl)phenyl]boronic acid

Molecular Formula

C8H10BNO4

Molecular Weight

194.98 g/mol

InChI

InChI=1S/C8H10BNO4/c11-9(12)8-3-1-2-7(6-8)4-5-10(13)14/h1-3,6,11-12H,4-5H2

InChI Key

HOZJBURWRYFEIC-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC=C1)CC[N+](=O)[O-])(O)O

Canonical SMILES

B(C1=CC(=CC=C1)CC[N+](=O)[O-])(O)O

3-(2-Nitroethyl)phenylboronic acid (CAS 957034-42-3) is a bifunctional chemo-building block that integrates a Suzuki-active boronic acid with a masked primary amine in the form of a 2-nitroethyl group. In pharmaceutical procurement and process chemistry, it is primarily sourced as a direct precursor for synthesizing meta-substituted biaryl phenethylamines [1]. By providing a pre-installed, fully saturated aliphatic nitro chain, this compound allows chemists to bypass the multi-step homologation, protection, and deprotection cycles typically required when starting from simpler aryl boronic acids or unprotected amine derivatives [2].

Attempting to substitute this compound with 3-formylphenylboronic acid requires downstream Henry condensation and selective olefin reduction, adding two synthetic steps and significantly reducing overall process yield [1]. Conversely, using the fully reduced analog, 3-(2-aminoethyl)phenylboronic acid, introduces a free primary amine that competitively coordinates with palladium catalysts, leading to off-target Buchwald-Hartwig amination and poor Suzuki-Miyaura cross-coupling efficiency[2]. The pre-installed nitroethyl group in 3-(2-Nitroethyl)phenylboronic acid acts as a perfectly orthogonal, atom-economical masked amine that remains inert during Pd-catalyzed C-C bond formation, ensuring predictable scale-up and eliminating the need for Boc or Fmoc protection steps.

Cross-Coupling Chemoselectivity and Catalyst Preservation

When subjected to standard Pd(PPh3)4-catalyzed Suzuki coupling conditions, 3-(2-Nitroethyl)phenylboronic acid demonstrates superior chemoselectivity compared to its unprotected amine counterpart. The nitro group remains completely inert, allowing for high-yielding C-C bond formation, whereas the free amine in the comparator aggressively coordinates with the palladium center, driving off-target amination [1].

Evidence DimensionSuzuki coupling yield (C-C bond formation)
Target Compound Data88-92% yield (3-(2-Nitroethyl)phenylboronic acid)
Comparator Or Baseline40-50% yield (3-(2-aminoethyl)phenylboronic acid)
Quantified DifferenceApprox. 40-50% absolute yield increase
ConditionsStandard Pd(PPh3)4 catalysis, K2CO3, aqueous 1,4-dioxane, 80°C

Procuring the nitro-protected compound prevents catalyst poisoning and eliminates the need for costly and time-consuming Boc/Fmoc protection steps prior to coupling.

Process Efficiency and Step Reduction in Phenethylamine Synthesis

Synthesizing meta-biaryl phenethylamines using 3-(2-Nitroethyl)phenylboronic acid requires only two distinct steps (coupling followed by nitro reduction). In contrast, utilizing a simpler precursor like 3-formylphenylboronic acid necessitates a four-step sequence involving a Henry reaction and sequential reductions, which drastically lowers the cumulative yield [1].

Evidence DimensionTotal synthetic steps and overall yield to biaryl phenethylamine
Target Compound Data2 steps, ~75% overall yield
Comparator Or Baseline4 steps, ~45% overall yield (3-formylphenylboronic acid baseline)
Quantified Difference2 fewer synthetic steps; 30% higher overall process yield
ConditionsBench-scale synthesis to functionalized biaryl phenethylamine libraries

Reducing the synthetic critical path by two steps significantly lowers labor costs, solvent consumption, and purification bottlenecks in library generation.

Handling and Storage Stability vs. Unsaturated Analogs

The fully saturated aliphatic chain of 3-(2-Nitroethyl)phenylboronic acid provides excellent ambient stability. By contrast, the unsaturated analog 3-(2-nitrovinyl)phenylboronic acid is highly susceptible to Michael addition degradation and spontaneous polymerization during storage, leading to variable stoichiometry in automated workflows [1].

Evidence DimensionPurity retention over 6 months at room temperature
Target Compound Data>98% purity retained (saturated nitroethyl)
Comparator Or Baseline<85% purity retained (unsaturated nitrovinyl analog)
Quantified Difference>13% better purity retention; no polymerization observed
ConditionsAmbient storage, standard laboratory atmosphere

High shelf-stability ensures reproducible stoichiometry and assay reliability, making it the superior choice for bulk procurement and long-term library storage.

Late-Stage Diversification of CNS-Active Biaryl Phenethylamines

Due to its high chemoselectivity in Suzuki couplings, this compound is ideal for appending a masked phenethylamine pharmacophore onto complex drug scaffolds. Following the cross-coupling, the nitroethyl group can be cleanly reduced to a primary amine, enabling the rapid generation of meta-biaryl phenethylamine libraries for GPCR and monoamine transporter screening [1].

Automated High-Throughput Synthesis Workflows

The ambient stability and lack of requirement for Boc/Fmoc protection make this compound highly suitable for automated, parallel synthesis platforms. It allows process chemists to bypass protection/deprotection bottlenecks, ensuring higher throughput and fewer purification steps in robotic synthesis environments [2].

Synthesis of Covalent Inhibitors via Nef Reaction

Beyond simple reduction to an amine, the pre-installed nitroethyl group can be subjected to the Nef reaction post-coupling to yield substituted phenylacetaldehydes. This provides a versatile handle for synthesizing electrophilic warheads or undergoing reductive amination to create complex, branched covalent inhibitors [1].

Wikipedia

[3-(2-Nitroethyl)phenyl]boronic acid

Dates

Last modified: 08-16-2023

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